6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNBXYGYCPJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C(C2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670665 | |
| Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-31-8 | |
| Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Triazolo[1,5-a]pyrazine Methylation
The most widely reported method involves initial methylation at the 2-position oftriazolo[1,5-a]pyrazine, followed by bromination. Methylation is typically achieved using methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60–80°C. Subsequent bromination employs bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane, yielding 6,8-Dibromo-2-methyl derivatives.
Key Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | 80°C | 6 h | 78% |
| Bromination | Br₂, CH₃COOH | 25°C | 12 h | 82% |
This method’s limitation lies in over-bromination risks, requiring precise stoichiometric control.
Nickel-Catalyzed Methylation of Brominated Intermediates
Directed ortho-Metalation Strategy
A patent by discloses a regioselective approach using a directing group to facilitate methyl introduction. The process involves:
-
Directing Group Installation : Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
-
Nickel-Catalyzed Methylation : Treating the intermediate with methylzinc chloride and a nickel catalyst (e.g., NiCl₂(dppf)) at 60°C, achieving 85% yield.
-
Cyclization : Hydrolysis with HCl followed by cyclization using hydrazine yields the triazolopyrazine core.
Advantages :
-
Minimizes competing side reactions at the 6- and 8-positions.
-
Scalable to industrial production with continuous flow reactors.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Methyl Group Introduction
While less common, palladium-catalyzed coupling has been explored. A pre-brominated triazolopyrazine undergoes cross-coupling with methylboronic acid, though yields remain suboptimal (≤65%) due to steric hindrance.
One-Pot Methylation-Bromination
A streamlined protocol combines methylation and bromination in a single reactor. Using DMF as a solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, this method achieves 70% yield but requires rigorous temperature control to prevent decomposition.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Optimal conditions derived from and:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
| Catalyst Loading | 5 mol% NiCl₂(dppf) | Maximizes turnover without oversaturation |
Brominating Agent Selection
Comparative studies show Br₂ outperforms NBS in regioselectivity but necessitates corrosion-resistant equipment.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazolo-pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .
Scientific Research Applications
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
6,8-Dibromoimidazo[1,2-a]pyrazine
- CAS No.: 63744-22-9
- Molecular Formula : C₆H₃Br₂N₃
- Key Differences : Replaces the triazole ring with an imidazole moiety.
- Reactivity : Exhibits similar SNAr reactivity but forms imidazo-pyrazine derivatives, which are explored in kinase inhibitor synthesis .
- Applications : Used in medicinal chemistry for antitumor and antiviral agents due to its imidazole core’s electron-rich nature .
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- Key Differences : Chlorine substituent at position 8 instead of bromine; lacks the methyl group.
- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces SNAr efficiency. Reactions require harsher conditions (e.g., PEG400 at 120°C) .
- Applications : Intermediate for antifungal agents, leveraging chlorine’s balance between reactivity and stability .
Hydrogenated Derivatives
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
- CAS No.: 233278-56-3
- Key Differences : Saturated pyrazine ring enhances solubility and reduces aromaticity.
- Biological Activity : Tetrahydro derivatives exhibit improved water solubility and antifungal activity. For example, compound 27aa (a derivative) showed 89% oral bioavailability in rats and efficacy against fluconazole-resistant Candida strains .
Core-Modified Analogues
[1,2,4]Triazolo[1,5-a]pyrimidines
- Key Differences : Pyrimidine replaces pyrazine in the fused ring system.
- Biological Activity: Known for herbicidal, antiviral, and antitumor properties. For instance, 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives are studied as anticancer agents due to their purine-like structure .
- Synthesis : Derived from 2-thioacetohydrazide intermediates, enabling diverse functionalization .
[1,2,4]Triazolo[1,5-a]triazines
Functional Group Variations
6-Bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility |
|---|---|---|---|---|
| This compound | C₅H₂Br₂N₄ | 277.90 | 2.1 | Low |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | C₆H₃Br₂N₃ | 276.92 | 1.8 | Moderate |
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | C₅H₈N₄ | 124.14 | 0.3 | High |
*Predicted using ChemAxon.
Table 2: Reaction Efficiency in SNAr
| Substrate | Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| This compound | 1H-Pyrazol-4-amine | DMF | 95 | 87 |
| 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine | Benzylamine | PEG400 | 120 | 73–99 |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | 2-(Pyridin-2-yl)ethanamine | Isopropanol | 100 | 70 |
Biological Activity
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1198475-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications in pharmacology.
Biological Activity Overview
Research on this compound indicates several key biological activities:
Antimicrobial Activity
Several studies have highlighted the compound's antimicrobial properties. For instance:
- In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- The compound exhibited fungicidal activity against various fungi including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects:
- In animal models of inflammation, the compound reduced paw edema significantly compared to control groups. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .
- The compound's ability to modulate the activity of Toll-like receptors (TLRs), specifically TLR7 and TLR8, has been implicated in its anti-inflammatory effects .
Anticancer Properties
Emerging research indicates potential anticancer activity:
- In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 at concentrations of 10–50 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
- Preliminary studies suggest that it may inhibit tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The presence of bromine atoms at positions 6 and 8 appears crucial for enhancing biological activity. The methyl group at position 2 may also play a role in modulating the lipophilicity and bioavailability of the compound .
Case Studies
A notable case study involved the administration of this compound in a murine model to evaluate its efficacy against induced inflammation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
